N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
This compound features a benzothiazole core substituted with a methylthio group at the 6-position, linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine moiety. Its synthesis typically involves coupling reactions using activating agents like EDC or HATU in solvents such as DMF or DCM, followed by purification via chromatography .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-11-3-4-12-15(9-11)24-17(18-12)19-16(20)10-2-5-13-14(8-10)22-7-6-21-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDQHHMRLRTUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine or alcohol derivatives.
Scientific Research Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Ring
Methylthio vs. Amino/Chloro/Fluoro Substituents
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): The amino group at the 6-position improves solubility but may reduce metabolic stability compared to methylthio. ABTB is studied as a corrosion inhibitor, indicating divergent applications from the target compound .
- These derivatives are available commercially, highlighting their relevance in medicinal chemistry .
Ethyl and Morpholinopropyl Substituents
- N-(6-Ethylbenzo[d]thiazol-2-yl) analogs : Ethyl groups add steric bulk, which may hinder interactions with flat binding pockets (e.g., ATP sites in kinases). Such analogs are supplied by vendors like WUXI MINGRUI CHEMICAL .
- Morpholinopropyl-modified derivatives: The morpholine ring improves water solubility and may enhance blood-brain barrier penetration, as seen in compounds like 5207 .
Modifications to the Dihydrobenzo[b][1,4]dioxine-Carboxamide Moiety
Linker and Carboxamide Variations
- N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Lacks the benzothiazole component but retains the dihydrodioxine-carboxamide structure. Exhibits 25–36% inhibition of immunoproteasome subunits (β1i/β5i), suggesting the benzothiazole is critical for higher potency .
- Thiadiazole-fused derivatives: Compounds like (5Z)-3-[4-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) integrate thiazolidinone rings, broadening structural diversity but diverging in biological targets (e.g., antiproliferative activity) .
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cancer cell lines.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzo[d]thiazole moiety and a dioxine ring. The molecular formula is , with a molecular weight of 342.42 g/mol. Its structure is crucial for its biological activity, influencing solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising results against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
-
Mechanism of Action :
- The antimicrobial activity is believed to stem from the inhibition of essential bacterial enzymes or disruption of membrane integrity.
Antiprotozoal Activity
The compound has also demonstrated notable antiprotozoal activity. In studies assessing its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, it exhibited an IC50 value of 0.37 µM, significantly outperforming standard treatments like benznidazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various human cancer cell lines:
-
Cell Lines Tested :
- Colon carcinoma (HCT-116)
- Hepatocellular carcinoma (HepG2)
- Results :
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study 1 : A derivative showed enhanced activity against multidrug-resistant strains of E. coli with an MIC value significantly lower than that of conventional antibiotics.
- Study 2 : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of colorectal cancer.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
